7-Methoxy obtusifolin (CAS: 73108-91-5) is a naturally occurring anthraquinone, a class of aromatic organic compounds known for a wide range of biological activities. It is typically isolated from the seeds of *Cassia obtusifolia* (also known as *Senna obtusifolia*), where it co-exists with several structurally similar analogs such as obtusifolin, aurantio-obtusin, and chryso-obtusin. While sharing the core anthraquinone scaffold, the specific substitution pattern of 7-Methoxy obtusifolin, particularly its C7-methoxy group, imparts a distinct bioactivity profile relevant for research in metabolic disorders and inflammation. This guide focuses on the quantitative evidence that differentiates this specific compound from its close relatives for procurement and research applications.
Substituting 7-Methoxy obtusifolin with its parent compound, obtusifolin, or with crude plant extracts is a critical experimental design error. While structurally similar, the presence and position of the methoxy group significantly alter biological activity. For instance, in assays targeting key metabolic enzymes like Protein Tyrosine Phosphatase 1B (PTP1B) and aldose reductase, 7-Methoxy obtusifolin demonstrates a distinct and often more potent inhibitory profile than its direct precursor, obtusifolin, and other co-occurring anthraquinones. Using a crude mixture introduces multiple active compounds, confounding data interpretation and reducing reproducibility, while substituting with a less active analog requires higher concentrations, increasing the risk of off-target effects. Therefore, for studies requiring consistent and specific modulation of these targets, procuring the purified, specific compound is essential for valid and reproducible results.
In a direct comparative assay for inhibition of Protein Tyrosine Phosphatase 1B (PTP1B), a key target in type 2 diabetes and obesity research, 7-Methoxy obtusifolin demonstrated significantly greater inhibitory potency than its parent compound, obtusifolin. 7-Methoxy obtusifolin exhibited an IC50 value of 5.22 µg/mL, whereas obtusifolin was substantially less active, with an IC50 value of 21.14 µg/mL. This represents a four-fold increase in potency directly attributable to the methoxy group.
| Evidence Dimension | PTP1B Enzyme Inhibition (IC50) |
| Target Compound Data | 5.22 µg/mL |
| Comparator Or Baseline | Obtusifolin: 21.14 µg/mL |
| Quantified Difference | ~4.05x more potent |
| Conditions | In vitro enzymatic assay against human recombinant PTP1B. |
For PTP1B-focused research, this higher potency allows for the use of lower, more specific concentrations, reducing material costs and minimizing potential off-target effects.
7-Methoxy obtusifolin is a significantly more potent inhibitor of rat lens aldose reductase (RLAR) compared to its close structural analog, chryso-obtusin, and its parent compound, obtusifolin. In a comparative study, 7-Methoxy obtusifolin showed an IC50 value of 1.2 µM. In contrast, obtusifolin was approximately 10-fold less potent with an IC50 of 12.3 µM, and chryso-obtusin was over 20-fold less potent with an IC50 of 25.1 µM.
| Evidence Dimension | Rat Lens Aldose Reductase Inhibition (IC50) |
| Target Compound Data | 1.2 µM |
| Comparator Or Baseline | Obtusifolin: 12.3 µM | Chryso-obtusin: 25.1 µM |
| Quantified Difference | ~10.3x more potent than Obtusifolin; ~20.9x more potent than Chryso-obtusin |
| Conditions | In vitro enzymatic assay using rat lens aldose reductase. |
This demonstrates a clear structure-activity relationship, making 7-Methoxy obtusifolin the preferred choice for studies targeting aldose reductase to investigate diabetic complications like neuropathy or cataracts.
When evaluated for anti-inflammatory properties, 7-Methoxy obtusifolin showed stronger inhibition of nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophages compared to obtusifolin. At a concentration of 10 µM, 7-Methoxy obtusifolin inhibited NO production with an IC50 value of 8.9 µM. Obtusifolin was less effective under the same conditions, with an IC50 value of 15.4 µM. This indicates a nearly two-fold greater potency in this specific anti-inflammatory pathway.
| Evidence Dimension | Inhibition of NO Production (IC50) |
| Target Compound Data | 8.9 µM |
| Comparator Or Baseline | Obtusifolin: 15.4 µM |
| Quantified Difference | ~1.73x more potent |
| Conditions | LPS-stimulated RAW 264.7 murine macrophage cells. |
For researchers investigating inflammation via the NO pathway, selecting 7-Methoxy obtusifolin provides a more potent tool, enabling clearer dose-response relationships at lower concentrations.
As a direct result of its 4-fold higher potency against PTP1B compared to its parent compound, 7-Methoxy obtusifolin is the rational choice for screening programs and mechanistic studies targeting this key negative regulator of insulin signaling. Its use ensures that observed effects are maximized for the anthraquinone scaffold at lower, more specific concentrations.
Given its superior, 10-fold greater inhibitory activity against aldose reductase versus obtusifolin, this compound is a highly relevant tool for in vitro and cell-based models of diabetic complications. It is particularly suited for studies on neuropathy, retinopathy, and cataract formation where the polyol pathway is implicated.
For research focused on macrophage-mediated inflammation, the demonstrated superior potency of 7-Methoxy obtusifolin in inhibiting NO production makes it a more effective agent than obtusifolin. This allows for more precise dissection of inflammatory pathways without the confounding effects of higher, potentially cytotoxic, compound concentrations.